molecular formula C19H18N8O B4477773 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine

4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine

Cat. No.: B4477773
M. Wt: 374.4 g/mol
InChI Key: IJCRNUSSCUDHBS-UHFFFAOYSA-N
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Description

4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound features a unique structure that includes a triazolopyrimidine core, which is known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine typically involves multi-step reactions. One common method includes the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another approach involves the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly methods are preferred for large-scale production due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts, trifluoromethanesulfonate, and various oxidizers. Reaction conditions often involve high temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine is unique due to its specific structural configuration, which imparts distinct biological properties. Its ability to act as a versatile linker to several metals and its remarkable biological activities make it a valuable compound in both medicinal and agricultural chemistry .

Properties

IUPAC Name

4-[4-(7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O/c1-13-15(16-4-6-21-18(23-16)26-7-9-28-10-8-26)12-22-19-24-17(25-27(13)19)14-3-2-5-20-11-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCRNUSSCUDHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 2
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4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 4
Reactant of Route 4
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{4-[7-Methyl-2-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-pyrimidinyl}morpholine

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